
methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate
Overview
Description
“Methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate” is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and drug development. It is a derivative of imidazole, a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives, such as “this compound”, are synthesized through various synthetic routes. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates . Another example is the synthesis of (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C12H12N2O2S, and it has a molecular weight of 248.30 . It is a derivative of imidazole, which is a five-membered heterocyclic moiety containing three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives, including “this compound”, are known for their broad range of chemical reactions. They are key components to functional molecules used in various applications . For instance, they can react with hydrazonoyl halides in the presence of triethylamine to form new compounds .Scientific Research Applications
Synthesis and Structural Analysis
Methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate has been utilized in the synthesis of various novel compounds. For instance, a study by Klásek et al. (2010) involved the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, yielding compounds that include 5-phenyl-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds were characterized using NMR, IR, MS data, and X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Antimicrobial and Antioxidant Activities
Another study by Litvinchuk et al. (2021) explored the synthesis of 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, revealing their potential in antimicrobial and antioxidant activities. Specifically, compounds like 2-methyl-5-(4-nitrophenyl)-7-thioxo-7H-[1,3]thiazolo[3,2-c]pyrimidine-8-ylmethanone showed significant effects against test cultures, indicating their potential in medical research (Litvinchuk, Bentya, Stasevych, Zvarych, Komarovska-Porokhnyavets, Stadnytska, Lubenets, Rusanov, & Vovk, 2021).
Anticancer Activity
A study by Evren et al. (2019) involved the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. These compounds were investigated for their anticancer activity, particularly against human lung adenocarcinoma cells. The study highlights the potential of these derivatives in cancer treatment research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Synthesis of Heterocyclic Compounds
Research by Jasiński et al. (2008) demonstrates the synthesis of new optically active 1H-imidazole 3-oxides with substituted acetate groups. These compounds were transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives, showing the versatility of this chemical framework in synthesizing a wide range of heterocyclic compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antibacterial Studies
A study by Ali (2018) involved synthesizing various imidazole derivatives with potential antibacterial properties. The compounds synthesized in this study include 2-((1-benzoyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)thio)acetic acid, highlighting the potential of these derivatives in antimicrobial research (Ali, 2018).
Future Directions
Imidazole derivatives, including “methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate”, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring more synthetic routes and potential applications of these compounds in various fields, including medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 2-(4-phenyl-2-sulfanylidene-1H-imidazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)8-14-10(7-13-12(14)17)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXLZQETGACTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


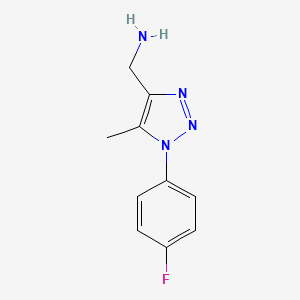
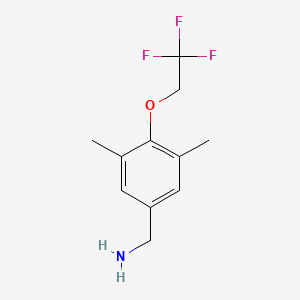
![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)
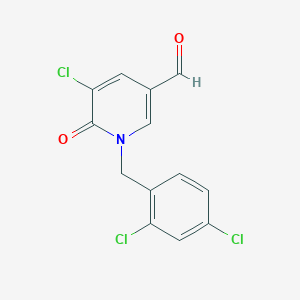
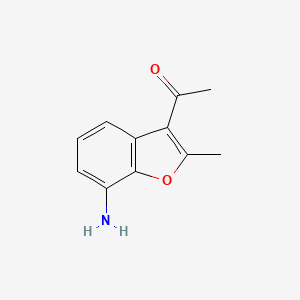

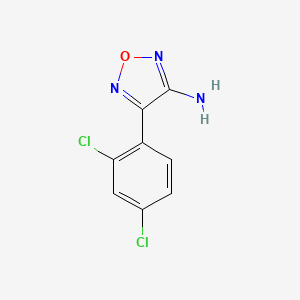

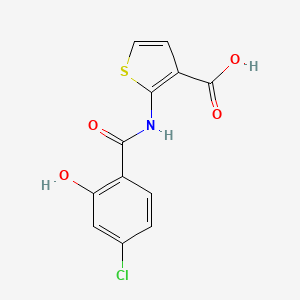

![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)
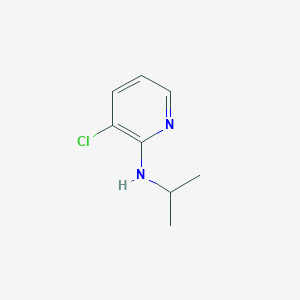

![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)
